molecular formula C29H26O4 B11147372 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11147372
M. Wt: 438.5 g/mol
InChI Key: KAHBOSKMAQYMPW-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic molecule with the molecular formula C₂₈H₂₄O₄ and a molecular weight of 424.496 g/mol . Its structure features a tetrahydrocyclohepta[c]chromenone core substituted with a 4-methyl group and a 2-(4-biphenylyl)-2-oxoethoxy side chain. The IUPAC name reflects its bicyclic framework and functional groups, which include a chromenone (coumarin-derived) system fused to a seven-membered cycloheptane ring. The compound is registered under ChemSpider ID 1308547 and has synonyms such as 6-methyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]-8-oxatricyclo[8.4.0.0²,⁷]tetradeca-1(10),2(7),3,5-tetraen-9-one .

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

4-methyl-3-[2-oxo-2-(4-phenylphenyl)ethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C29H26O4/c1-19-27(17-16-24-23-10-6-3-7-11-25(23)29(31)33-28(19)24)32-18-26(30)22-14-12-21(13-15-22)20-8-4-2-5-9-20/h2,4-5,8-9,12-17H,3,6-7,10-11,18H2,1H3

InChI Key

KAHBOSKMAQYMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Chromenone Synthesis: Construction of the Tetrahydrocyclohepta[c]Chromenone Framework

The tetrahydrocyclohepta[c]chromenone core is typically synthesized via multi-component cyclocondensation reactions involving cyclic diketones, aldehydes, and active methylene compounds. A prominent approach involves the use of 5,5-dimethylcyclohexane-1,3-dione (dimedone) as a starting material. In a one-pot reaction, dimedone undergoes Knoevenagel condensation with an aldehyde, followed by Michael addition with malononitrile to form a tetrahydrochromene intermediate. Subsequent cyclization under acidic or basic conditions yields the chromenone scaffold .

For example, reacting dimedone with 2-phenyl-1H-indole-3-carbaldehyde and malononitrile in the presence of DMAP under microwave irradiation produces 4H-chromene derivatives . Hydrogenation of the resulting chromene using palladium on carbon (Pd/C) under hydrogen atmosphere saturates the cycloheptene ring, forming the tetrahydrocyclohepta[c]chromenone backbone . This method achieves yields of 70–85% in small-scale reactions but requires optimization for scalability due to sensitivity to microwave parameters .

Functionalization at Position 4: Introduction of the Methyl Group

The methyl group at position 4 is introduced either through the use of pre-functionalized starting materials or via post-cyclization alkylation. Lithiation-bromination strategies have proven effective for late-stage functionalization. For instance, treatment of 4-methylcoumarin derivatives with lithium diisopropylamide (LDA) at −76°C generates a carbanion at the methyl position, which is subsequently quenched with methyl iodide to install the substituent .

Alternatively, bromination of the 4-methyl group using N-bromosuccinimide (NBS) under free radical conditions provides a 4-bromomethyl intermediate, which can undergo nucleophilic substitution with methyl Grignard reagents . This method, however, faces challenges with regioselectivity and moderate yields (25–44%) in large-scale applications . Recent advances employ protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl) to enhance reaction efficiency, achieving yields upwards of 90% in optimized conditions .

Biphenylyl Ethoxy Ketone Side Chain Installation

The biphenylyl ethoxy ketone moiety is introduced via Williamson ether synthesis or nucleophilic aromatic substitution. A two-step protocol is commonly employed:

  • Synthesis of 2-(4-Biphenylyl)-2-Oxoethyl Bromide : 4-Biphenylacetic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with bromine to yield the α-bromo ketone .

  • Etherification with the Chromenone Core : The chromenone intermediate, bearing a hydroxyl group at position 3, undergoes deprotonation with sodium hydride (NaH) in dry tetrahydrofuran (THF). Reaction with 2-(4-biphenylyl)-2-oxoethyl bromide at 60°C forms the ether linkage .

This method achieves 65–78% yields but requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride intermediate . Catalytic approaches using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have improved reaction rates by 40% in recent studies .

Optimization and Scale-Up Challenges

Multi-step synthesis of this compound presents challenges in purification and yield optimization. Key considerations include:

  • Purification : Silica gel chromatography remains the primary method for isolating intermediates, but non-chromatographic processes (e.g., recrystallization from ethanol/water mixtures) are preferred for large-scale production .

  • Yield Optimization : Pilot-scale reactions (≥80 g) exhibit reduced yields (∼70%) compared to small-scale syntheses due to heat transfer inefficiencies and side reactions . Continuous flow reactors have been proposed to mitigate these issues by improving temperature control .

Comparative Analysis of Synthetic Routes

The table below summarizes three representative methods for synthesizing 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one:

MethodKey StepsYield (%)ConditionsAdvantagesLimitations
Cyclocondensation Knoevenagel-Michael cyclocondensation, hydrogenation70–85Microwave, Pd/C, H₂High regioselectivityScalability challenges
Lithiation-Bromination LDA-mediated lithiation, MeI quench80–90−76°C, THFLate-stage functionalizationSensitivity to moisture
Williamson Ether Acid chloride formation, Friedel-Crafts acylation, etherification65–78NaH, TBAB, 60°CModular side-chain installationRequires anhydrous conditions

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of polycyclic chromenone derivatives. Below is a comparative analysis with three analogs (Table 1), highlighting structural, molecular, and functional distinctions.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System
3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (Target Compound) C₂₈H₂₄O₄ 424.496 Cyclohepta[c]chromenone core; 4-methyl; 2-(4-biphenylyl)-2-oxoethoxy
3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one C₂₇H₂₂O₄ 422.46 Benzo[c]chromenone core; lacks methyl group; biphenylyl-oxoethoxy side chain
6-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one C₂₇H₂₂O₄ 422.46 Cyclopenta[c]chromenone core; 6-methyl; biphenylyl-oxoethoxy at position 7
1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-(2-methoxy-1-naphthalenyl)-2-propen-1-one C₂₇H₂₂O₄ 422.46 Open-chain propenone; hydroxy-phenylmethoxy and methoxy-naphthalenyl substituents

Structural and Functional Insights

Core Ring Systems: The target compound’s cyclohepta[c]chromenone core distinguishes it from analogs with smaller rings (e.g., cyclopenta or benzo systems in entries 2–3 of Table 1). Larger rings like cyclohepta may influence conformational flexibility and binding interactions in biological systems .

Substituent Effects: The 4-methyl group in the target compound is absent in the benzo[c]chromenone analog (Table 1, entry 2). Methyl groups often enhance lipophilicity and metabolic stability . The biphenylyl-oxoethoxy side chain is conserved across analogs (entries 1–3), suggesting its role in modulating electronic properties or target binding.

Biological Activity

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound belonging to the chromenone class. Its unique structure, featuring a biphenyl substituent and an ethoxy ketone moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H24O4
  • Molecular Weight : 424.5 g/mol

The compound's structure contributes to its reactivity and biological properties. The tetrahydrocyclohepta[c]chromene core is known for various pharmacological effects.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds in the chromenone family have demonstrated significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.
  • Anticancer Potential : Chromenones are often studied for their anticancer effects. The specific structural features of this compound may enhance its activity against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The biological effects of this compound may be mediated through several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative damage in cells.
  • Modulation of Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis.
  • Interaction with Enzymes : The compound could inhibit or activate specific enzymes related to metabolic processes or inflammation.

Case Studies and Research Findings

Research on compounds structurally similar to this compound provides insight into its potential biological activities:

  • Antioxidant Studies : A study on flavonoids indicated that similar compounds possess strong antioxidant capabilities that could be extrapolated to this chromenone derivative.
  • Anticancer Research : Research has shown that chromenones can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic proteins.
  • Inflammation Models : In vitro studies have demonstrated that chromenones can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntioxidant ActivityAnticancer ActivityAnti-inflammatory Activity
3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl...ModerateHighModerate
Flavonoids (e.g., Quercetin)HighModerateHigh
Chromone derivativesModerateHighLow

Q & A

Q. What are the key synthetic strategies and analytical methods for characterizing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization, functional group protection/deprotection, and coupling reactions. For example, the chromenone core can be constructed via acid-catalyzed cyclization of substituted phenols with β-keto esters. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity . Structural confirmation requires NMR spectroscopy (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) . Purity is assessed via HPLC with UV detection .

Q. What biological screening approaches are recommended for initial bioactivity assessment?

Standard in vitro assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ values) are critical for validation .

Q. How are physicochemical properties (e.g., solubility, stability) evaluated for this compound?

  • Solubility : Measured in polar (DMSO, water) and non-polar solvents (hexane) via UV-Vis spectroscopy.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Photostability : Exposure to UV light (254–365 nm) with periodic HPLC analysis to track degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modifications to the biphenylyl, methyl, or oxoethoxy groups.
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or topoisomerase II .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Protocol standardization : Ensure consistent cell lines, assay conditions (e.g., pH, incubation time), and solvent controls.
  • Structural analogs : Compare bioactivity of closely related compounds (e.g., 4-methoxy vs. 4-chloro derivatives) to isolate substituent effects.
  • Meta-analysis : Statistically evaluate published data using tools like RevMan to identify confounding variables .

Q. How can environmental stability and degradation pathways be investigated?

  • Hydrolytic degradation : Incubate the compound in buffers (pH 3–10) at 37°C, followed by LC-MS to identify breakdown products.
  • Photodegradation : Expose to simulated sunlight (Xe lamp) and analyze via HPLC-DAD.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess environmental impact .

Q. What methodologies ensure reproducibility in pharmacological studies?

  • Blinded experiments : Separate compound preparation and bioassay execution to reduce bias.
  • Cross-lab validation : Collaborate with independent labs to replicate key findings.
  • Data transparency : Publish raw spectral data, assay protocols, and statistical codes in open-access repositories .

Q. How can computational modeling enhance mechanistic understanding?

  • Molecular dynamics (MD) simulations : Simulate compound-protein interactions (e.g., with GROMACS) to study binding stability.
  • QSAR models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors.
  • Density functional theory (DFT) : Calculate electronic properties (eubedral charge distribution) to explain reactivity patterns .

Methodological Notes

  • Data Contradiction Analysis : Use principal component analysis (PCA) to cluster bioactivity data and identify outliers .
  • Experimental Design : Follow randomized block designs for in vivo studies to minimize confounding variables .
  • Theoretical Frameworks : Link SAR studies to concepts like ligand efficiency or pharmacophore models to guide optimization .

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